molecular formula C11H18ClN B1491769 (1R)-1-phenylpentan-1-amine hydrochloride CAS No. 529512-07-0

(1R)-1-phenylpentan-1-amine hydrochloride

Cat. No. B1491769
CAS RN: 529512-07-0
M. Wt: 199.72 g/mol
InChI Key: MBNNSARPWZWWBT-RFVHGSKJSA-N
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Description

“(1R)-1-phenylpentan-1-amine hydrochloride” is a chemical compound. It is similar in molecular structure to ephedrine, a central nervous system (CNS) stimulant often used to prevent low blood pressure during anesthesia . It is also similar to phenylpropanolamine, methamphetamine, and epinephrine (adrenaline) .


Synthesis Analysis

The synthesis of “this compound” could involve various methods. For instance, a synthetic method of tapentadol, a similar compound, involves reacting meta-substitution cinnamic acid with a chiral adjuvant to obtain amide . The amide then reacts with a nucleophilic reagent and an electrophilic reagent, introducing two chiral centers to obtain a chiral product .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . This technique is widely used to determine the structures of organic compounds, including their absolute configuration .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors. For instance, the stability of thiamine mononitrate and thiamine chloride hydrochloride in solution is affected by the solution’s pH and concentration .

Scientific Research Applications

Characterization and Analysis

The scientific research on (1R)-1-phenylpentan-1-amine hydrochloride often focuses on its structural characterization and the identification of synthesis by-products. A study by Westphal et al. (2012) detailed the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of designer drugs closely related to this compound, such as pentedrone and pentylone, including their synthesis by-products. This research is crucial for forensic science to accurately identify and differentiate compounds in legal contexts (Westphal et al., 2012).

Synthesis and Analgesic Activity

Research on asymmetric synthesis and the evaluation of analgesic activity of related compounds provides insights into the pharmaceutical potential of (1R)-1-phenylpentan-1-amine derivatives. Takahashi et al. (1983) synthesized optically pure (S)- and (R)-1-aryl-2-phenylethylamines and evaluated their analgesic activity, demonstrating significant potential for pain management (Takahashi et al., 1983).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution (EKR) of racemates, including this compound derivatives, is a key area of research for producing enantiomerically pure compounds. This process is vital for the pharmaceutical and agrochemical industries, where the purity of compounds can significantly affect their efficacy and safety (Bassut et al., 2018).

Novel Synthesis Routes

Exploring new synthesis routes for compounds related to this compound is another area of active research. Goh et al. (2014) reported a new route to bicyclo[1.1.1]pentan-1-amine, showcasing the synthetic interest in structures closely related to this compound, highlighting the continuous effort to find more efficient, scalable, and versatile synthetic methods for such compounds (Goh et al., 2014).

Mechanism of Action

The mechanism of action of “(1R)-1-phenylpentan-1-amine hydrochloride” could be similar to that of ephedrine, which works by increasing the activity of the α and β adrenergic receptors .

properties

IUPAC Name

(1R)-1-phenylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNSARPWZWWBT-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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